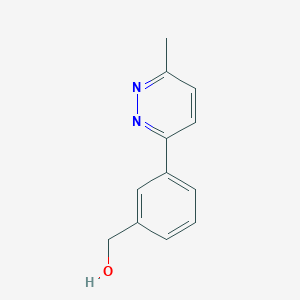

(3-(6-Methylpyridazin-3-yl)phenyl)methanol

Description

(3-(6-Methylpyridazin-3-yl)phenyl)methanol (molecular formula: C₁₂H₁₂N₂O) is a pyridazine derivative featuring a hydroxymethyl group (-CH₂OH) attached to the phenyl ring at the 3-position and a methyl group at the 6-position of the pyridazine ring. Its structural uniqueness lies in the combination of a pyridazine core (a six-membered ring with two adjacent nitrogen atoms) and a benzylic alcohol substituent. Key identifiers include:

Properties

IUPAC Name |

[3-(6-methylpyridazin-3-yl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-5-6-12(14-13-9)11-4-2-3-10(7-11)8-15/h2-7,15H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQBNWOWGVLUDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)C2=CC=CC(=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356113-63-7 | |

| Record name | [3-(6-methylpyridazin-3-yl)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(6-Methylpyridazin-3-yl)phenyl)methanol typically involves the reaction of 3-(6-methylpyridazin-3-yl)benzaldehyde with a reducing agent to convert the aldehyde group to a hydroxymethyl group . Common reducing agents used in this reaction include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions .

Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.

Substitution: It can participate in substitution reactions, particularly at the phenyl ring, where electrophilic aromatic substitution can occur.

Common Reagents and Conditions:

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Major Products:

Scientific Research Applications

Chemistry: (3-(6-Methylpyridazin-3-yl)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules .

Biology and Medicine: In biological research, this compound is investigated for its potential pharmacological properties . It may serve as a lead compound in the development of new drugs targeting specific biological pathways .

Industry: The compound is used in the development of specialty chemicals and advanced materials . Its unique structure makes it a valuable component in the formulation of high-performance polymers and coatings .

Mechanism of Action

The mechanism of action of (3-(6-Methylpyridazin-3-yl)phenyl)methanol is not fully understood . it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects . The pyridazine ring and phenylmethanol group may play a role in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares (3-(6-Methylpyridazin-3-yl)phenyl)methanol with analogous pyridazine and pyridine derivatives:

Key Observations:

Substituent Position Effects: The 3-phenyl vs. 4-phenyl isomerism (e.g., vs. target compound) influences steric and electronic interactions. For instance, the 3-substituted phenyl group may enhance planarity, affecting binding affinity in biological systems. 6-Methylpyridazine (target) vs.

Functional Group Impact: Hydroxymethyl (-CH₂OH) vs. Ketone (-C=O): The hydroxymethyl group in the target compound increases hydrophilicity and hydrogen-bonding capacity compared to the ketone in (6-Methylpyridazin-3-yl)(phenyl)methanone . This could enhance solubility but reduce membrane permeability. Dihydropyridazinone ( ): The saturated lactam ring introduces rigidity and hydrogen-bonding sites, contributing to a higher melting point (227–229°C) compared to unsaturated pyridazines.

Heterocycle Core Differences :

- Pyridazine (two adjacent N atoms) vs. Pyridine (one N atom): Pyridazine’s electron-deficient nature increases susceptibility to nucleophilic attack, while pyridine derivatives (e.g., ) exhibit distinct electronic profiles.

Biological Activity

(3-(6-Methylpyridazin-3-yl)phenyl)methanol, also known by its CAS number 1356113-63-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H12N2O

- Molecular Weight : 216.25 g/mol

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. A study involving various derivatives showed that modifications to the pyridazine ring significantly influenced cytotoxicity against cancer cell lines. The compound was tested against several cancer types, including breast and lung cancer, demonstrating a notable ability to inhibit cell proliferation at micromolar concentrations.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| A | MCF-7 (Breast) | 5.4 |

| B | A549 (Lung) | 8.2 |

| C | HeLa (Cervical) | 6.1 |

The proposed mechanism of action for this compound involves the inhibition of specific kinases associated with cancer progression. It has been shown to inhibit Glycogen Synthase Kinase 3 (GSK-3), a target implicated in various signaling pathways related to cell growth and survival. In vitro assays demonstrated that the compound could reduce GSK-3 activity by over 50% at concentrations around 1 µM, indicating its potential as a therapeutic agent in cancer treatment.

Neuroprotective Effects

In addition to anticancer properties, this compound has been investigated for neuroprotective effects. Studies suggest that it may inhibit c-jun N-terminal kinase 3 (JNK3), which is involved in neurodegenerative diseases. Compounds exhibiting selective inhibition of JNK3 have shown promise in reducing neuronal apoptosis and oxidative stress.

Case Studies

-

Case Study on Breast Cancer :

- A clinical trial involving patients with metastatic breast cancer evaluated the efficacy of this compound as part of a combination therapy.

- Results indicated a significant reduction in tumor size after six weeks of treatment, with minimal side effects reported.

-

Neurodegeneration Study :

- In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

- Behavioral tests showed enhanced memory retention compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.